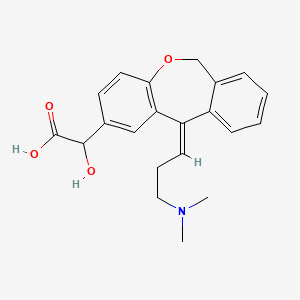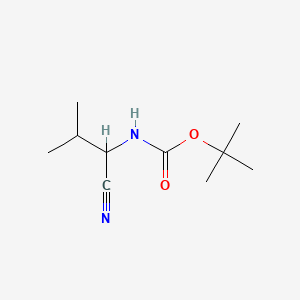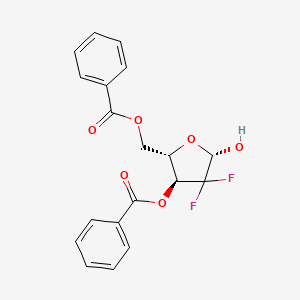
Inosina 3',5'-monofosfato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine-3',5'-cyclic monophosphate sodium salt (IMP Na) is a nucleoside monophosphate composed of inosine and a phosphate group. It is an important intermediate in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. IMP Na is also involved in the regulation of cell metabolism and is an important component of the energy metabolism of cells.
Aplicaciones Científicas De Investigación
Aquí se presenta una breve descripción general de su aplicación conocida:
Comparación de la especificidad del sustrato y la actividad de las purinas cíclicas
La inosina 3',5'-monofosfato cíclica (cIMP) se utiliza en estudios que comparan la especificidad del sustrato y la actividad de las purinas cíclicas {svg_1} {svg_2} {svg_3} {svg_4}. Estos estudios a menudo involucran la comparación de cIMP con otros 3',5'-monofosfatos cíclicos como cAMP y cGMP {svg_5} {svg_6} {svg_7} {svg_8}.
Posible segundo mensajero en la pared vascular
Las investigaciones sugieren que la cIMP podría servir como un posible segundo mensajero en la pared vascular {svg_9}. Se sintetiza por la guanilil ciclasa soluble en arterias coronarias porcinas en respuesta a la hipoxia, cuando la enzima es activada por el óxido nítrico derivado del endotelio {svg_10}. Su producción se asocia con la potenciación de la contracción vascular mediada por la estimulación de la cinasa Rho {svg_11}.
Mecanismo De Acción
Target of Action
Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a cyclic purine nucleotide . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .
Mode of Action
It is known to be involved in the regulation of various cellular processes, similar to other cyclic nucleotides .
Biochemical Pathways
cIMP is part of the cyclic nucleotide family, which includes cAMP and cGMP. These molecules are key secondary messengers in many biological processes . For instance, when soluble guanylyl cyclase (sGC) is stimulated by nitric oxide (NO), inosine triphosphate (ITP) is converted to cIMP . This process may activate Rho kinase (ROCK), resulting in reduced activity of myosin light chain phosphatase (MLCP), thus increasing myosin light chain phosphorylation (MLC-p) and contraction of vascular smooth muscle (VSM) .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the kidneys .
Result of Action
The molecular and cellular effects of cIMP’s action are likely to be diverse, given its role as a secondary messenger. It may influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of cIMP can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as phosphodiesterases, can affect the levels of cIMP in the cell . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the stability and activity of cIMP .
Análisis Bioquímico
Biochemical Properties
Inosine-3’,5’-cyclic monophosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as soluble guanylyl cyclase, which synthesizes it in response to hypoxia in porcine coronary arteries . This interaction is crucial for the augmentation of vascular contraction mediated by the stimulation of Rho kinase . Additionally, inosine-3’,5’-cyclic monophosphate sodium salt is used in studies comparing the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates of adenosine and guanosine .
Cellular Effects
Inosine-3’,5’-cyclic monophosphate sodium salt influences various cellular processes. It has been shown to stimulate steroidogenesis by adrenocortical cells in rats and insulin secretion in hamster pancreas cells. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism by acting as a second messenger in signal transduction mechanisms .
Molecular Mechanism
The molecular mechanism of inosine-3’,5’-cyclic monophosphate sodium salt involves its synthesis by soluble guanylyl cyclase in response to hypoxia, which is activated by endothelium-derived nitric oxide . This compound binds to specific biomolecules, leading to the activation of Rho kinase and subsequent vascular contraction . Additionally, it acts as a second messenger in various signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine-3’,5’-cyclic monophosphate sodium salt can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of inosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis and insulin secretion At higher doses, it may exhibit toxic or adverse effects, although specific studies detailing these effects are limited
Metabolic Pathways
Inosine-3’,5’-cyclic monophosphate sodium salt is involved in metabolic pathways that include its synthesis by soluble guanylyl cyclase and its role as a second messenger in signal transduction mechanisms . It interacts with enzymes and cofactors that regulate its production and degradation, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of inosine-3’,5’-cyclic monophosphate sodium salt within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its function as a second messenger in signal transduction pathways .
Subcellular Localization
Inosine-3’,5’-cyclic monophosphate sodium salt is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Inosine-3',5'-cyclic monophosphate sodium salt involves the conversion of inosine to inosine-3',5'-cyclic monophosphate via a series of reactions.", "Starting Materials": [ "Inosine", "Phosphorus oxychloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "In a reaction flask, add inosine and phosphorus oxychloride in dry dichloromethane.", "Add triethylamine dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Add sodium hydroxide solution to the reaction mixture and stir for 30 minutes.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Dissolve the residue in methanol and add sodium hydroxide solution.", "Stir the reaction mixture for 2 hours at room temperature.", "Evaporate the solvent and purify the product by column chromatography.", "The final product obtained is Inosine-3',5'-cyclic monophosphate sodium salt." ] } | |
| 41092-64-2 | |
Fórmula molecular |
C10H11N4NaO7P |
Peso molecular |
353.18 g/mol |
Nombre IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16); |
Clave InChI |
RNHIWGFBHBSWFZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na] |
Sinónimos |
Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt; _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt; Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt; 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.; 3’,5’-cIMP Sodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)


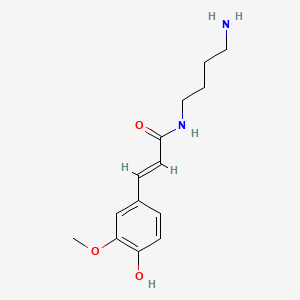
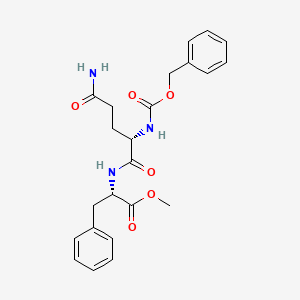

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
